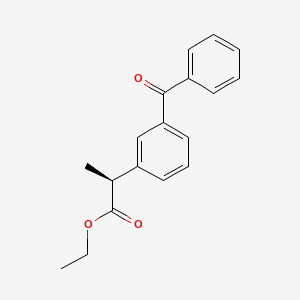
Dexketoprofen Ethyl Ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dexketoprofen Ethyl Ester is a derivative of Dexketoprofen, which is a non-steroidal anti-inflammatory drug (NSAID). Dexketoprofen is the active enantiomer of racemic ketoprofen, known for its analgesic and anti-inflammatory properties. This compound is synthesized to enhance the pharmacokinetic properties of Dexketoprofen, making it more effective in pain management and inflammation reduction.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Dexketoprofen Ethyl Ester typically involves the esterification of Dexketoprofen with ethanol. This reaction is catalyzed by an acid, such as sulfuric acid, to facilitate the formation of the ester bond. The reaction can be represented as follows:
Dexketoprofen+EthanolH2SO4Dexketoprofen Ethyl Ester+Water
Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where Dexketoprofen and ethanol are mixed in the presence of a strong acid catalyst. The reaction mixture is heated to optimize the esterification process, and the resulting ester is purified through distillation or recrystallization to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions: Dexketoprofen Ethyl Ester undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to Dexketoprofen and ethanol.
Oxidation: Under oxidative conditions, the ester group can be oxidized to form corresponding carboxylic acids.
Reduction: The ester group can be reduced to an alcohol under specific conditions.
Common Reagents and Conditions:
Hydrolysis: Acidic hydrolysis using hydrochloric acid or sulfuric acid; basic hydrolysis using sodium hydroxide or potassium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Hydrolysis: Dexketoprofen and ethanol.
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding alcohols.
Aplicaciones Científicas De Investigación
Dexketoprofen Ethyl Ester has several scientific research applications, including:
Chemistry: Used as a model compound in the study of esterification and hydrolysis reactions.
Biology: Investigated for its potential effects on cellular processes and inflammation pathways.
Medicine: Explored for its analgesic and anti-inflammatory properties, particularly in the treatment of pain and inflammation.
Industry: Utilized in the formulation of pharmaceutical products for pain management.
Mecanismo De Acción
Dexketoprofen Ethyl Ester exerts its effects by inhibiting the cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins. Prostaglandins are mediators of inflammation and pain. By inhibiting COX-1 and COX-2 enzymes, this compound reduces the production of prostaglandins, thereby alleviating pain and inflammation. The molecular targets include the COX enzymes, and the pathways involved are the prostaglandin synthesis pathways.
Comparación Con Compuestos Similares
Ketoprofen: A racemic mixture of which Dexketoprofen is the active enantiomer.
Ibuprofen: Another NSAID with similar analgesic and anti-inflammatory properties.
Naproxen: An NSAID used for pain relief and inflammation reduction.
Comparison: Dexketoprofen Ethyl Ester is unique in its enhanced pharmacokinetic properties compared to its parent compound, Dexketoprofen. It offers faster onset of action and improved bioavailability. Compared to other NSAIDs like ibuprofen and naproxen, this compound provides similar therapeutic effects but with potentially fewer gastrointestinal side effects due to its enantiomeric purity.
Propiedades
Fórmula molecular |
C18H18O3 |
|---|---|
Peso molecular |
282.3 g/mol |
Nombre IUPAC |
ethyl (2S)-2-(3-benzoylphenyl)propanoate |
InChI |
InChI=1S/C18H18O3/c1-3-21-18(20)13(2)15-10-7-11-16(12-15)17(19)14-8-5-4-6-9-14/h4-13H,3H2,1-2H3/t13-/m0/s1 |
Clave InChI |
CQSMNXCTDMLMLM-ZDUSSCGKSA-N |
SMILES isomérico |
CCOC(=O)[C@@H](C)C1=CC(=CC=C1)C(=O)C2=CC=CC=C2 |
SMILES canónico |
CCOC(=O)C(C)C1=CC(=CC=C1)C(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


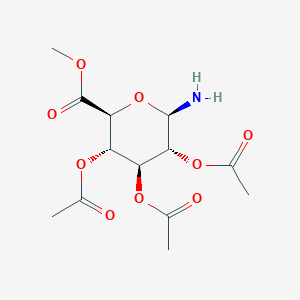
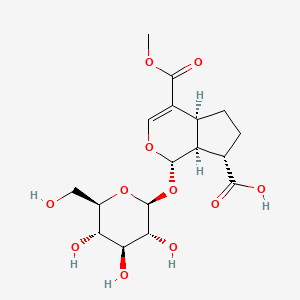

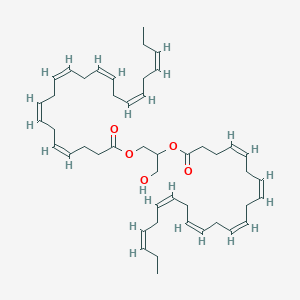
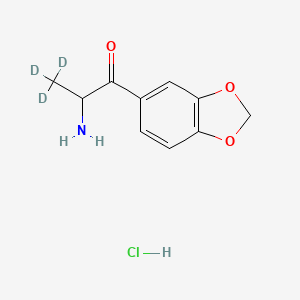
![[(4R)-4-azido-3-benzoyloxy-4-methyl-5-oxooxolan-2-yl]methyl benzoate](/img/structure/B13440967.png)

![3-Chloro-a-[1-[(1,1-dimethylethyl-d9)amino]ethyl]benzenemethanol Hydrochloride; rac threo-Hydroxybupropion-d9 Hydrochloride](/img/structure/B13440972.png)
![(6alpha,11beta,16alpha,17alphalpha)-S-(Chloromethyl) Ester, 6,9-difluoro-17-[(2-furanylcarbonyl)oxy]-11-hydroxy-16-methyl-3-oxo-androsta-1,4-diene-17-carbothioic acid](/img/structure/B13440978.png)
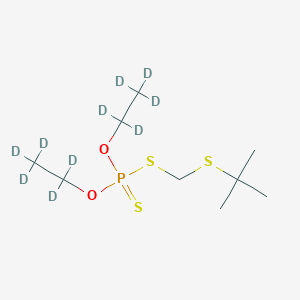
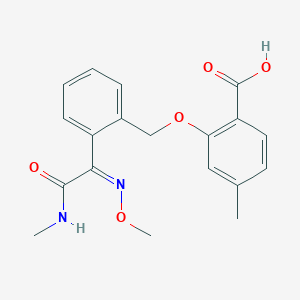
![2-[4-(3-aminophenyl)-1H-pyrazol-1-yl]-N-ethylacetamide](/img/structure/B13440990.png)

![[(8S,9R,10R,11S,13S,14R,17S)-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] butanoate](/img/structure/B13441012.png)
